9-[(6-Hydroxyhexyl)oxy]nonanoic acid
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Overview
Description
9-[(6-Hydroxyhexyl)oxy]nonanoic acid is an organic compound with the molecular formula C15H28O4 It is a derivative of nonanoic acid, featuring a hydroxyhexyl group attached via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(6-Hydroxyhexyl)oxy]nonanoic acid can be achieved through several methods. One common approach involves the reaction of nonanoic acid with 6-hydroxyhexanol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the ozonolysis of oleic acid, followed by esterification and subsequent hydrolysis. This method allows for the efficient production of the compound in large quantities, making it suitable for various commercial applications.
Chemical Reactions Analysis
Types of Reactions
9-[(6-Hydroxyhexyl)oxy]nonanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
9-[(6-Hydroxyhexyl)oxy]nonanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of plasticizers, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-[(6-Hydroxyhexyl)oxy]nonanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyhexyl group allows for hydrogen bonding and other interactions, which can modulate the activity of these targets. The compound’s effects are mediated through various biochemical pathways, depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Nonanoic acid: A simpler fatty acid with similar structural features but lacking the hydroxyhexyl group.
Octanoic acid: Another fatty acid with a shorter carbon chain.
Decanoic acid: A fatty acid with a longer carbon chain.
Uniqueness
9-[(6-Hydroxyhexyl)oxy]nonanoic acid is unique due to the presence of the hydroxyhexyl group, which imparts distinct chemical and physical properties. This structural feature allows for specific interactions and applications that are not possible with simpler fatty acids.
Properties
IUPAC Name |
9-(6-hydroxyhexoxy)nonanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O4/c16-12-8-4-6-10-14-19-13-9-5-2-1-3-7-11-15(17)18/h16H,1-14H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZHQHVTQAQGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCOCCCCCCO)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50720221 |
Source
|
Record name | 9-[(6-Hydroxyhexyl)oxy]nonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41241-57-0 |
Source
|
Record name | 9-[(6-Hydroxyhexyl)oxy]nonanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50720221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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